molecular formula C15H17N3O3 B12175517 2-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide

2-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide

Cat. No.: B12175517
M. Wt: 287.31 g/mol
InChI Key: UYXHHJMIFJKPGW-UHFFFAOYSA-N
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Description

2-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, a prop-2-en-1-yloxy group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Prop-2-en-1-yloxy Group: This step involves the etherification of the phenyl ring with prop-2-en-1-ol using suitable catalysts such as potassium carbonate in the presence of a solvent like dimethylformamide.

    Amidation: The final step involves the reaction of the oxadiazole derivative with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-{4-[4-(prop-2-yn-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide
  • 2-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazol-3-yl}propanamide

Uniqueness

2-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

2-methyl-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C15H17N3O3/c1-4-9-20-12-7-5-11(6-8-12)13-14(18-21-17-13)16-15(19)10(2)3/h4-8,10H,1,9H2,2-3H3,(H,16,18,19)

InChI Key

UYXHHJMIFJKPGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NON=C1C2=CC=C(C=C2)OCC=C

Origin of Product

United States

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